molecular formula C9H11BrN2 B1424100 N-Allyl-5-bromo-3-methyl-2-pyridinamine CAS No. 1220018-63-2

N-Allyl-5-bromo-3-methyl-2-pyridinamine

Cat. No.: B1424100
CAS No.: 1220018-63-2
M. Wt: 227.1 g/mol
InChI Key: YCTXWYSUCLXJMJ-UHFFFAOYSA-N
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Description

N-Allyl-5-bromo-3-methyl-2-pyridinamine is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Allyl-5-bromo-3-methyl-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Allyl-5-bromo-3-methyl-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-methyl-N-prop-2-enylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-3-4-11-9-7(2)5-8(10)6-12-9/h3,5-6H,1,4H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTXWYSUCLXJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244804
Record name 5-Bromo-3-methyl-N-2-propen-1-yl-2-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220018-63-2
Record name 5-Bromo-3-methyl-N-2-propen-1-yl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-N-2-propen-1-yl-2-pyridinamine
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URL https://comptox.epa.gov/dashboard/DTXSID101244804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

solubility of N-Allyl-5-bromo-3-methyl-2-pyridinamine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-Allyl-5-bromo-3-methyl-2-pyridinamine in Dimethyl Sulfoxide (DMSO)

Abstract

The solubility of a compound in Dimethyl Sulfoxide (DMSO) is a critical parameter in the early stages of drug discovery and chemical research, profoundly influencing compound storage, high-throughput screening (HTS), and early formulation development. This guide provides a comprehensive technical overview of the . Lacking specific empirical data in publicly available literature, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It offers a robust framework for researchers to predict, experimentally determine, and interpret the solubility of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols necessary for rigorous scientific investigation.

Introduction: The Solute-Solvent System

The Compound of Interest: N-Allyl-5-bromo-3-methyl-2-pyridinamine

N-Allyl-5-bromo-3-methyl-2-pyridinamine is a substituted pyridine derivative. Its structure incorporates several functional groups that dictate its physicochemical behavior:

  • A Pyridine Core: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

  • A Secondary Amine Group (-NH-): Capable of acting as both a hydrogen bond donor and acceptor.

  • An Allyl Group: A nonpolar hydrocarbon chain that contributes to the molecule's lipophilicity.

  • A Bromo Substituent: An electron-withdrawing group that increases molecular weight and can participate in halogen bonding.

  • A Methyl Group: A small, nonpolar alkyl group.

The interplay of these groups results in a molecule with moderate polarity and the capacity for specific intermolecular interactions. Understanding these features is the first step in predicting its behavior in a given solvent.

The Universal Solvent: Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂S=O) is a powerful, polar aprotic solvent, indispensable in chemical and biological research.[1][2] Its unique properties make it an exceptional solvent for a wide range of polar and nonpolar compounds.[1][3][4] Key characteristics include:

  • High Polarity: A large dipole moment arising from the sulfoxide bond allows for strong dipole-dipole interactions.

  • Aprotic Nature: It lacks acidic protons, meaning it does not act as a hydrogen bond donor.

  • Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.

  • Miscibility: It is miscible with water and a broad spectrum of organic solvents.[1][4]

The importance of determining solubility in DMSO cannot be overstated. It is the primary solvent for storing compound libraries and for preparing stock solutions used in most HTS assays.[5][6] A compound that is poorly soluble in DMSO may precipitate in stock solutions or during assay preparation, leading to inaccurate biological data and wasted resources.[6]

Theoretical Framework: Predicting Solubility

Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Solute-Solvent Interactions

The dissolution of N-Allyl-5-bromo-3-methyl-2-pyridinamine in DMSO is facilitated by several potential intermolecular interactions. The primary driving force is the strong hydrogen bond formed between the secondary amine proton of the solute and the sulfoxide oxygen of DMSO. Additionally, dipole-dipole interactions between the polar C-Br and C-N bonds of the solute and the S=O bond of DMSO contribute to solvation.

cluster_solute N-Allyl-5-bromo-3-methyl-2-pyridinamine cluster_solvent DMSO Solute H N Allyl Pyridine Ring Br CH3 DMSO1 H3C S=O CH3 Solute:h->DMSO1:s Hydrogen Bond (H-Donor: Amine) (H-Acceptor: Sulfoxide O) DMSO2 H3C S=O CH3 Solute->DMSO2 Dipole-Dipole Interactions

Caption: Predicted intermolecular interactions between the solute and DMSO.

In Silico Approaches

In the absence of experimental data, computational models can provide valuable estimates of DMSO solubility.[5][7] These models, often employing Quantitative Structure-Property Relationship (QSPR) techniques, use calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) to predict solubility.[6] While these predictions are useful for initial screening, they must be confirmed by experimental measurement for definitive characterization.[8][9]

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[10] This "gold standard" approach measures the concentration of a saturated solution at equilibrium, providing a thermodynamic solubility value.

Causality Behind Experimental Choices
  • Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium, unlike kinetic methods which can be influenced by dissolution rate and may overestimate solubility by measuring supersaturated solutions.[10]

  • Why 24-48 Hours? Reaching equilibrium for crystalline solids can be slow. A sufficient incubation period with constant agitation is crucial to ensure the solvent is fully saturated.

  • Why HPLC? High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[10]

Step-by-Step Methodology

1. Preparation of Saturated Solution: a. Add an excess amount of solid N-Allyl-5-bromo-3-methyl-2-pyridinamine to a known volume of DMSO (e.g., 1 mL) in a glass vial. An excess is visually confirmed by the presence of undissolved solid material. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). d. Agitate the suspension for 24 to 48 hours to allow the system to reach equilibrium.[10]

2. Phase Separation: a. After equilibration, remove the vial and let it stand to allow larger particles to sediment. b. To separate the saturated supernatant from the excess solid, use either centrifugation (e.g., 15 minutes at >10,000 g) or filtration with a DMSO-compatible syringe filter (e.g., 0.22 µm PTFE). This step must be performed carefully to avoid any temperature change.

3. Sample Preparation and Quantification: a. Carefully aspirate an aliquot of the clear supernatant. b. Prepare a calibration curve by making a series of known concentrations of the compound in DMSO. c. Dilute the supernatant and the calibration standards with a suitable mobile phase to ensure the concentrations are within the linear range of the detector. d. Analyze the samples via a validated HPLC-UV method. A typical starting point would be a C18 column with a gradient mobile phase of acetonitrile and water.

4. Data Analysis and Reporting: a. Use the calibration curve to determine the concentration of the compound in the diluted supernatant. b. Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. c. Express the final solubility in appropriate units, such as mg/mL or millimolar (mM). The temperature of the experiment must always be reported alongside the solubility value.

Experimental Workflow Diagram

Start Start: Excess Solute + DMSO Equilibrate Equilibrate (24-48h, 25°C, Agitation) Start->Equilibrate Separate Phase Separation (Centrifuge/Filter) Equilibrate->Separate Supernatant Collect Saturated Supernatant Separate->Supernatant Dilute Dilute Sample & Prepare Standards Supernatant->Dilute Analyze Analyze via HPLC-UV Dilute->Analyze Calculate Calculate Concentration (vs. Calibration Curve) Analyze->Calculate End Report: Solubility (mg/mL or mM) at 25°C Calculate->End

Caption: Workflow for the Shake-Flask solubility determination method.

Factors Influencing Solubility Measurement

Several experimental variables can significantly impact the measured solubility value. Rigorous control over these factors is essential for obtaining reproducible and accurate data.

FactorInfluence on SolubilityRationale and Control Measures
Temperature Solubility is temperature-dependent. For most solids, it increases with temperature.The experiment must be conducted in a tightly controlled temperature environment (e.g., incubator). The final report must state the temperature at which the measurement was made.[11]
Compound Purity Impurities can either increase or decrease apparent solubility. Soluble impurities can lead to an overestimation.Use the highest purity material available. The chosen analytical method (HPLC) should be able to resolve the parent compound from any major impurities.
Polymorphism Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies and thus different solubilities.[10]The solid form of the material used should be characterized and kept consistent across experiments. The shake-flask method is designed to measure the solubility of the most stable polymorph at equilibrium.
Equilibration Time Insufficient time will result in a subsaturated solution, leading to an underestimation of the true solubility.A 24-hour period is standard, but for compounds with slow dissolution kinetics, 48 hours or even longer may be necessary. A time-course study can be performed to confirm that equilibrium has been reached.

Conclusion and Applications

The rigorous application of the Shake-Flask method detailed herein will yield a reliable, thermodynamic solubility value. This data point is not merely academic; it is a cornerstone for confident decision-making in a research and development pipeline. It enables the preparation of stable, accurate stock solutions for biological screening, informs the design of future experiments, and provides the first critical insights into the challenges and opportunities for the eventual formulation of the compound as a potential therapeutic agent.

References

  • Scribd. Solvent Properties of DMSO. [Link]

  • Pagan, J., et al. (2009). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • LookChem. Dimethyl sulfoxide, properties, uses and safety protection. [Link]

  • Balakin, K., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar. [Link]

  • Tetko, I. V., et al. (2013). Top-Performing Models for DMSO Solubility Prediction Developed with Enamine Data Set. ResearchGate. [Link]

  • Univar Solutions. Dimethyl Sulfoxide (DMSO). [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ACS Publications. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • StuDocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Avram, C. (2016). The Experimental Determination of Solubilities. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Intramolecular Heck Cyclization of N-Allyl-2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern drug discovery, serving as a bio-isostere for indole and purine cores. It is ubiquitous in kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due to its ability to form critical hydrogen bonds within ATP-binding pockets while offering improved aqueous solubility compared to indoles.

This application note details the intramolecular Heck cyclization of N-allyl-2-amino-3-halopyridines , a robust method to construct the azaindoline/azaindole core. Unlike traditional Fischer indole syntheses, which fail with electron-deficient pyridines, the Heck manifold operates under neutral/cationic conditions compatible with sensitive functionality.

Key Technical Challenge: The pyridine nitrogen is a strong


-donor that can coordinate to Palladium, potentially poisoning the catalyst. Furthermore, the competition between 5-exo-trig cyclization and alkene isomerization requires precise control over the mechanistic pathway (Neutral vs. Cationic).

Mechanistic Architecture

To achieve high yields, one must drive the reaction through the Cationic Pathway .

  • Neutral Pathway: Standard oxidative addition leads to a neutral Pd(II) species.[1] This pathway is slower and prone to

    
    -hydride elimination/isomerization side reactions.
    
  • Cationic Pathway (Preferred): The addition of Silver salts (e.g.,

    
    , 
    
    
    
    ) abstracts the halide from the Pd(II) intermediate. This creates a highly electrophilic cationic palladium species [
    
    
    ]
    
    
    , which accelerates alkene coordination and migratory insertion, drastically improving regioselectivity for the exo product.

HeckMechanism PreCat Pd(OAc)2 + Ligand Pd0 Active Pd(0) Species PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Substrate Substrate Substrate: N-allyl-2-amino-3-halopyridine Substrate->OxAdd Cationic Cationic Complex [Ar-Pd-L2]+ OxAdd->Cationic Halide Abstraction Neutral Neutral Complex Ar-Pd-X-L OxAdd->Neutral Standard Path Silver Additive: Ag+ Silver->Cationic Promotes Coordination Alkene Coordination Cationic->Coordination Faster Neutral->Coordination Insertion Migratory Insertion (5-exo-trig) Coordination->Insertion Regioselective BetaElim Beta-Hydride Elimination Insertion->BetaElim Product Product: 7-Azaindoline / 7-Azaindole BetaElim->Product Isomerization RedElim Reductive Elimination (Regenerate Pd0) BetaElim->RedElim RedElim->Pd0

Figure 1: The bifurcated mechanism of the intramolecular Heck reaction. The Cationic pathway (red) is critical for suppressing side reactions in pyridine systems.

Critical Optimization Parameters

The "Silver Effect" (Halide Scavenging)

For aminopyridine substrates, the use of silver salts is often non-negotiable.

  • Recommendation: Use

    
      (0.5 - 1.0 equiv) or 
    
    
    
    .
  • Why: It precipitates Ag-Halide, forcing the Pd center to become cationic. This prevents the pyridine nitrogen from displacing the halide and forming a stable, unreactive "sink" complex.

Ligand Selection & Bite Angle
  • Monodentate (

    
    ):  Cheap and effective for simple substrates, but often requires high loading (10-20 mol%).
    
  • Bidentate (dppf, dppe): Preferred for difficult cyclizations. Large bite-angle ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) favor reductive elimination and stabilize the active species against agglomeration.

  • Ligand-Free: Not recommended for this specific substrate class due to the high risk of Pd-black formation induced by the pyridine nitrogen.

Solvent Systems[2]
  • DMF/DMAc (Polar Aprotic): The gold standard. High boiling points allow for the thermal energy required for the activation barrier, and they stabilize the cationic Pd intermediates.

  • 1,4-Dioxane: A viable alternative if aqueous workup is difficult, though reaction times may increase.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline core). Scale: 1.0 mmol

Materials Table
ReagentMW ( g/mol )Equiv.[2]AmountRole

-Allyl-2-amino-3-bromopyridine
213.081.0213 mgSubstrate
Pd(OAc)

224.510.1022.5 mgPre-catalyst
PPh

262.290.2052.5 mgLigand
Ag

CO

275.751.1303 mgBase/Additive
DMF (Anhydrous) --5.0 mLSolvent
Protocol Steps
  • Preparation (Inert Atmosphere):

    • Flame-dry a 15 mL heavy-walled pressure tube or Schlenk flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Charging:

    • Add the substrate (

      
      -allyl-2-amino-3-bromopyridine), 
      
      
      
      ,
      
      
      , and
      
      
      to the tube.
    • Note: If using a liquid substrate, add it after the solvent.

  • Solvation & Degassing:

    • Add anhydrous DMF via syringe.

    • Crucial Step: Sparge the solution with Argon for 10-15 minutes. Oxygen is a poison for the phosphine ligand (forming phosphine oxides) and must be removed.

  • Reaction:

    • Seal the tube (Teflon screw cap).

    • Heat the reaction block to 100 °C .

    • Stir vigorously (800 RPM) for 12-24 hours. The reaction mixture will likely turn dark brown/black.

  • Monitoring:

    • Check via TLC (Hexane/EtOAc 4:1). The starting material (usually less polar) should disappear. The product is typically fluorescent under UV (254/365 nm).

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove Ag salts and Pd black. Wash the pad with additional EtOAc.

    • Wash the filtrate with water (3 x 15 mL) to remove DMF. Note: DMF retention is a common cause of poor separation; thorough washing is required.

    • Wash with Brine (1 x 15 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0-30% EtOAc in Hexanes.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst Poisoning1. Increase Pd loading to 15 mol%.2. Ensure strict

exclusion.3. Switch to dppf ligand.
Pd Mirror Formation Ligand DissociationIncrease Ligand:Pd ratio to 4:1 (if using monodentate phosphines).
Isomerization (Double Bond Shift)

-Hydride Re-insertion
1. Lower temperature (try 80 °C).2. Shorten reaction time.3. Ensure Ag salt is fresh and dry (promotes cationic path).
Low Yield (Complex Mixture) Pyridine Interference1. Protect the pyridine Nitrogen (e.g., N-oxide, though this adds steps).2. Use DMAc instead of DMF (higher thermal stability).

References

  • Mechanistic Overview of Intramolecular Heck: Link, J. T. (2002). The Intramolecular Heck Reaction.[4][5][6][7] Organic Reactions. [Link][8][4][5][6][9][10][11][12]

  • Synthesis of 7-Azaindoles via Heck Reaction: Lachance, N., et al. (2005). Practical Synthesis of 7-Azaindoles via the Intramolecular Heck Reaction. Journal of Organic Chemistry. [Link]

  • Silver Salts in Heck Reactions (The Cationic Pathway): Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research. [Link]

  • Ligand Effects in Aminopyridine Couplings: Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry. [Link]

Sources

procedure for N-allylation of 2-amino-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Allylation of 2-Amino-5-bromo-3-methylpyridine

Executive Summary

This application note details a robust, regioselective protocol for the N-allylation of 2-amino-5-bromo-3-methylpyridine (CAS: 3430-17-9). Unlike simple anilines, 2-aminopyridines are ambident nucleophiles, presenting a competition between the exocyclic amine (


) and the endocyclic ring nitrogen (

).

This guide utilizes a kinetic deprotonation strategy using Sodium Hydride (NaH) in anhydrous DMF to exclusively target the exocyclic amine, preventing the formation of the undesired imino-pyridine tautomer or quaternary ammonium salts. The protocol is designed for medicinal chemistry applications requiring high purity (>98%) and reproducibility.

Strategic Analysis & Mechanistic Rationale

The Regioselectivity Challenge

The substrate possesses two nucleophilic sites:

  • Exocyclic Amine (

    
    ):  The desired site for secondary amine formation.
    
  • Ring Nitrogen (

    
    ):  Highly nucleophilic due to the lone pair in the 
    
    
    
    orbital.

Under neutral conditions (e.g.,


/Acetone), alkylation often favors 

due to the higher electron density on the ring nitrogen, leading to stable amidine-like salts or mixtures. To invert this selectivity, we must increase the nucleophilicity of

via deprotonation.
The Solution: Anionic Activation

By treating the substrate with a strong base (


, 

) prior to electrophile addition, we generate the mono-anion . The negative charge is delocalized, but reaction at the exocyclic nitrogen is thermodynamically favored to maintain the aromaticity of the pyridine ring.

Reaction Scheme:




Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]PurityRole
2-Amino-5-bromo-3-methylpyridine 187.041.0>97%Substrate
Sodium Hydride (60% in oil) 24.001.2ReagentBase
Allyl Bromide 120.981.199%Electrophile
DMF (Anhydrous) --<50 ppm

Solvent
Ammonium Chloride (sat. aq.) ---Quench
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Purge with

    
     for 15 minutes.
    
  • Critical: Ensure DMF is anhydrous. Water will consume NaH and generate NaOH, which is less effective and can lead to hydrolysis side-products.

Step 2: Deprotonation

  • Charge the RBF with NaH (60% dispersion, 1.2 equiv) .

  • Wash NaH with dry hexanes (

    
    ) to remove mineral oil if downstream purification is sensitive to aliphatics (Optional for scale < 1g).
    
  • Add anhydrous DMF (0.2 M concentration relative to substrate) . Cool to 0°C in an ice bath.

  • Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 equiv) in a minimum volume of DMF.

  • Add the substrate solution dropwise to the NaH suspension over 10 minutes.

    • Observation: Vigorous evolution of

      
       gas. The solution typically turns yellow/orange indicating anion formation.
      
  • Stir at 0°C for 30 minutes , then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Step 3: Allylation

  • Cool the mixture back to 0°C .

  • Add Allyl Bromide (1.1 equiv) dropwise via syringe over 5 minutes.

    • Note: Rapid addition can lead to bis-allylation due to localized high concentration.

  • Allow the reaction to warm to RT and stir for 2–4 hours .

  • Monitoring: Check by TLC (Hexanes:EtOAc 3:1) or LC-MS.[3]

    • Target: Disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      ).

Step 4: Quench & Workup

  • Cool to 0°C.

  • Carefully quench with saturated

    
     solution (excess NaH will bubble).
    
  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Extract aqueous layer with EtOAc (

    
    ).
    
  • Wash combined organics with LiCl (5% aq) (

    
    ) to remove DMF, followed by Brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (SiO2).

  • Gradient: 0%

    
     20% EtOAc in Hexanes.
    
  • Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Quality Control & Validation

Expected Analytical Data
  • 1H NMR (400 MHz, CDCl3):

    • 
       8.05 (d, 1H, Ar-H, C6)
      
    • 
       7.45 (d, 1H, Ar-H, C4)
      
    • 
       5.95 (m, 1H, 
      
      
      
      )
    • 
       5.25 (dd, 1H, 
      
      
      
      trans)
    • 
       5.15 (dd, 1H, 
      
      
      
      cis)
    • 
       4.50 (bs, 1H, 
      
      
      
      )
    • 
       3.95 (m, 2H, 
      
      
      
      )
    • 
       2.10 (s, 3H, 
      
      
      
      )
  • LC-MS:

    
     (Bromine isotope pattern).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Wet DMF / Old NaHUse fresh anhydrous DMF; titrate or replace NaH.
Bis-allylation Excess Allyl Bromide / High TempStrictly limit Allyl Bromide to 1.1 eq; Keep at 0°C during addition.
Ring Alkylation (N1) Incomplete deprotonationEnsure

evolution ceases before adding electrophile.

Process Visualization

The following diagram illustrates the decision logic and reaction pathway, ensuring the user understands the critical control points (CCPs).

G Start Start: 2-Amino-5-bromo-3-methylpyridine Deprotonation Step 1: Deprotonation (NaH, DMF, 0°C) CCP: Ensure Anhydrous Start->Deprotonation Dissolve & Cool Anion Intermediate: Mono-Anion Formed Deprotonation->Anion -H2 gas Addition Step 2: Add Allyl Bromide (1.1 equiv, Slow Addition) Anion->Addition Check QC Check: TLC/LCMS (2-4 Hours) Addition->Check Result_Mono Major Product: N-Allyl (Secondary Amine) Check->Result_Mono Standard Path Result_Bis Impurity: N,N-Diallyl (Tertiary) Check->Result_Bis If Excess Reagent or High Temp Result_Ring Impurity: Ring N-Alkylation Check->Result_Ring If No Base or Wet Solvent

Caption: Workflow for regioselective N-allylation. Green path indicates optimal protocol execution.

References

  • Regioselectivity in Aminopyridine Alkylation: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. (General mechanistic grounding on ambident nucleophiles).
  • Clayden, J., Greeves, N., Warren, S. "Organic Chemistry." 2nd Ed. Oxford University Press, 2012. (p.
  • Analogous Pyridine Functionalization

    • Bhattacharyya, S., et al.[4][5][8] "Selective N-alkylation of primary amines..." RSC Advances, 2014, 4, 18229.[8] Link

  • Synthesis of 2-Amino-5-bromo-3-methylpyridine (Substrate Prep)

    • ChemicalBook Protocols. "Synthesis of 2-Amino-5-bromo-3-methylpyridine."[6][9] Link

Sources

Advanced Radical Cyclization Protocols for N-Allyl-2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-RXN

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic). While traditional syntheses rely on the condensation of 2-aminopyridines with


-haloketones, these methods often suffer from limited regioselectivity and harsh conditions.

This guide details radical cascade cyclization protocols for N-allyl-2-aminopyridines . Unlike condensation methods, radical protocols allow for the simultaneous introduction of functional groups (sulfonyl, phosphoryl, alkyl) while constructing the fused ring system. This document provides three validated methodologies: Thermal (TBAI/TBHP) , Photochemical (Visible Light) , and Electrochemical approaches.

Mechanistic Insight

The transformation of N-allyl-2-aminopyridines into functionalized imidazo[1,2-a]pyridines generally proceeds via a 5-exo-trig radical cyclization. Understanding the regioselectivity is crucial for troubleshooting.

General Reaction Pathway[1][2]
  • Radical Generation: An external radical precursor (

    
    ) is generated via oxidation (SET or thermal homolysis).
    
  • Addition:

    
     adds to the terminal carbon of the N-allyl alkene, generating a secondary alkyl radical.
    
  • Cyclization: The alkyl radical attacks the endocyclic pyridine nitrogen (the most nucleophilic site), forming a radical cation intermediate.

  • Aromatization: Deprotonation and oxidation restore the aromaticity, yielding the final fused heterocycle.

RadicalMechanism Figure 1: General Radical Cascade Mechanism for N-allyl-2-aminopyridine Cyclization Precursor N-allyl-2-aminopyridine Addition_Int Alkyl Radical Intermediate Precursor->Addition_Int C-C Bond Formed Radical_Source Radical Source (R•) (Sulfonyl/Phosphoryl) Radical_Source->Precursor Addition Cyclization_Int Radical Cation (5-exo-trig) Addition_Int->Cyclization_Int Intramolecular Trap Oxidation Oxidation/H-Loss Cyclization_Int->Oxidation -e-, -H+ Product Functionalized Imidazo[1,2-a]pyridine Oxidation->Product Aromatization

Protocol A: Metal-Free TBAI/TBHP Mediated Sulfonylation

Methodology: Thermal Oxidative Cyclization Target: C3-Sulfonylated Imidazo[1,2-a]pyridines Key Advantage: Robust, uses inexpensive reagents, insensitive to moisture.

Reagents & Equipment[1][3]
  • Substrate: N-allyl-2-aminopyridine (0.5 mmol)

  • Radical Source: Sodium sulfinate (

    
    ) or Sulfonyl hydrazide (1.5 equiv)
    
  • Catalyst: TBAI (Tetrabutylammonium iodide) (20 mol%)

  • Solvent: DCE (1,2-Dichloroethane) or MeCN

  • Apparatus: Sealed tube or round-bottom flask with reflux condenser.

Step-by-Step Protocol
  • Charge: To a 15 mL pressure tube equipped with a magnetic stir bar, add N-allyl-2-aminopyridine (0.5 mmol), Sodium sulfinate (0.75 mmol), and TBAI (0.1 mmol).

  • Solvent: Add 3.0 mL of DCE.

  • Oxidant: Add TBHP (70% in water, ~1.25 mmol) dropwise.

  • Reaction: Seal the tube and heat to 80°C in an oil bath. Stir vigorously for 6–12 hours.

    • Checkpoint: The reaction mixture usually turns dark brown due to iodine liberation. This is normal.

  • Quench: Cool to room temperature. Add saturated

    
     (aq) to quench excess iodine/peroxide.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).

Why this works: TBAI is oxidized by TBHP to hypoiodite or iodine radicals, which oxidize the sulfinate to a sulfonyl radical. The iodine species also assists in the final oxidation/aromatization step.

Protocol B: Visible-Light Photoredox Cyclization

Methodology: Eosin Y Catalyzed (Green Chemistry) Target: C3-Phosphorylated or Alkylated Scaffolds Key Advantage: Mild room temperature conditions, metal-free.

Reagents & Equipment[1][3]
  • Substrate: N-allyl-2-aminopyridine (0.3 mmol)

  • Radical Precursor: Diphenylphosphine oxide (for phosphorylation) (1.2 equiv)

  • Photocatalyst: Eosin Y (2 mol%)

  • Oxidant: Selectfluor or

    
     (1.5 equiv) depending on the radical source.
    
  • Solvent: Acetone/H2O (4:1) or DMSO.

  • Light Source: Green LEDs (530 nm, ~5-10 W).

Step-by-Step Protocol
  • Setup: In a 10 mL clear glass vial, mix the substrate, diphenylphosphine oxide, and Eosin Y.

  • Degassing (Critical): Add solvent. Bubble nitrogen or argon through the solution for 10 minutes. Oxygen can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial 2–3 cm away from the Green LED source. Stir at room temperature.

    • Fan Cooling: Use a small fan to prevent the LEDs from heating the reaction mixture above 30°C.

  • Monitoring: Monitor via TLC (approx. 12–18 hours).

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Purification: Column chromatography.

Protocol C: Electrochemical Oxidative Cyclization

Methodology: Constant Current Electrolysis (CCE) Target: Reagent-free Cyclization (C-H Functionalization) Key Advantage: No external chemical oxidants; highly scalable.

Reagents & Equipment[1][3]
  • Cell: Undivided cell (beaker type).

  • Anode: Carbon Graphite or RVC (Reticulated Vitreous Carbon).

  • Cathode: Platinum plate or Nickel foam.

  • Electrolyte:

    
     (0.1 M) or 
    
    
    
    .
  • Solvent: MeCN/MeOH (9:1).

Step-by-Step Protocol
  • Assembly: Polish electrodes before use. Place them 1 cm apart in the cell.

  • Solution: Dissolve N-allyl-2-aminopyridine (0.5 mmol) and electrolyte in 10 mL solvent.

  • Electrolysis: Connect to a DC power supply. Set to Constant Current (CCE) at 10 mA (approx.

    
    ).
    
  • Duration: Stir at room temperature for 3–5 hours.

    • Note: Hydrogen gas will evolve at the cathode.[2] Ensure the vessel is not completely sealed (venting required).

  • Workup: Evaporate the solvent directly. Resuspend in water/DCM for extraction to remove the electrolyte salt.

ElectroSetup Figure 2: Electrochemical Cell Configuration Power DC Power Supply (Constant Current 10mA) Anode Anode (+) Carbon Graphite (Oxidation of Substrate) Power->Anode Cathode Cathode (-) Platinum/Nickel (Proton Reduction -> H2) Power->Cathode Solution Electrolyte Solution (MeCN + nBu4NPF6) Anode->Solution e- transfer Cathode->Solution H2 evolution

Data Comparison & Optimization

FeatureProtocol A (TBAI/TBHP)Protocol B (Photoredox)Protocol C (Electrochem)
Mechanism Thermal RadicalSET / Energy TransferAnodic Oxidation
Temperature 80°C25°C (RT)25°C (RT)
Time 6–12 h12–24 h3–5 h
Scalability HighLow (Light penetration limits)High
Green Metric Moderate (Peroxides/DCE)High (Visible Light)Excellent (e- is oxidant)
Yield (Avg) 75–85%60–80%70–90%
Troubleshooting Guide
  • Low Yield:

    • Check Oxygen: Radical reactions are often inhibited by

      
      . Ensure proper degassing for Protocol B and C.
      
    • Check Substrate Purity: Impurities in the N-allyl precursor (specifically free amines) can poison radical chains.

  • Regioselectivity Issues:

    • If 6-endo products (pyrimidine derivatives) are observed instead of 5-exo (imidazo), switch solvent polarity. HFIP (Hexafluoroisopropanol) often stabilizes radical cations and promotes the desired 5-exo pathway.

References

  • TBAI/TBHP Cascade: TBAI/TBHP-Mediated Cascade Cyclization toward Sulfonylated Indeno[1,2-c]quinolines. (Adapted mechanism). Available at: [Link]

  • Photoredox Methodology: Visible Light Photocatalysis-Controlled Reactions of N-Radicals. Royal Society of Chemistry.[3][4] Available at: [Link]

  • Electrochemical Synthesis: Electrochemical oxidative cyclization of N-allylamides for the synthesis of CF3-containing benzoxazines and oxazolines. (Methodology adapted for N-allyl-2-aminopyridines).[5] Available at: [Link]

  • Imidazo[1,2-a]pyridine Synthesis Overview: Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[6] Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of N-Allyl-5-bromo-3-methyl-2-pyridinamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring system stands as a "privileged scaffold," a core structural motif frequently found in a multitude of clinically approved drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal anchor for engaging with biological targets.[2] Within this class, substituted 2-aminopyridines are particularly noteworthy for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

This document introduces N-Allyl-5-bromo-3-methyl-2-pyridinamine , a functionalized pyridine derivative poised for significant application in drug discovery programs. While direct biological data on this specific molecule is nascent, its structural components—a 5-bromo-3-methyl-2-pyridinamine core and an N-allyl group—suggest a high potential for derivatization and interaction with key biological targets. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through well-established cross-coupling reactions.[4][5][6] The N-allyl group can modulate solubility and engage in specific hydrophobic interactions within target binding sites.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging N-Allyl-5-bromo-3-methyl-2-pyridinamine as a strategic building block. We will explore its synthetic utility, propose potential therapeutic applications based on structurally related compounds, and provide detailed protocols for the synthesis of derivative libraries and subsequent biological screening.

Strategic Value in Medicinal Chemistry

The core value of N-Allyl-5-bromo-3-methyl-2-pyridinamine lies in its capacity for rapid and efficient diversification to generate libraries of novel compounds. The strategic placement of the bromine atom enables a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Features and Their Implications:

  • 5-Bromo Substituent: A key reactive site for introducing aryl, heteroaryl, or alkyl groups via cross-coupling chemistry. This is a cornerstone for structure-activity relationship (SAR) studies.[4][6]

  • N-Allyl Group: Can influence the molecule's conformational flexibility and lipophilicity. It may also serve as a reactive handle for further chemical modification.

  • 2-Amino Group: A critical pharmacophoric element, capable of acting as a hydrogen bond donor, which is often essential for target engagement.[1]

  • 3-Methyl Group: Provides steric bulk and can influence the orientation of other substituents, potentially enhancing selectivity for a specific biological target.

Proposed Therapeutic Applications and Screening Strategies

Based on the known biological activities of structurally analogous pyridine derivatives, we propose several high-potential therapeutic areas for investigation.

Kinase Inhibition in Oncology

Dysregulation of protein kinases is a hallmark of many cancers, making them a major class of oncology targets.[4] Pyridine-based molecules are known to be potent kinase inhibitors, often by competing with ATP for the enzyme's active site.[7] For instance, novel pyridine-based compounds have demonstrated potent inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation in cancer.[7] Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been developed as effective CDK2 inhibitors.[8]

Derivatives of N-Allyl-5-bromo-3-methyl-2-pyridinamine are prime candidates for screening against a panel of cancer-relevant kinases.

Hypothesized Mechanism of Action: The 2-aminopyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the diversified substituent at the 5-position can extend into the hydrophobic pocket, enhancing potency and selectivity.

kinase_inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Protein Kinase (e.g., PIM-1, CDK2) ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Pyridinamine_Derivative N-Allyl-5-aryl-3-methyl- 2-pyridinamine Derivative Pyridinamine_Derivative->Kinase Competitively Binds to ATP Pocket Block->Substrate Phosphorylation Blocked

Caption: Proposed mechanism of kinase inhibition by a pyridinamine derivative.

Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area. For example, a series of novel pyridine derivatives synthesized via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine exhibited significant biofilm inhibition against E. coli.[6]

Screening Strategy: A library of N-Allyl-5-bromo-3-methyl-2-pyridinamine derivatives should be screened against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) and fungi (e.g., Candida albicans) to determine their minimum inhibitory concentrations (MIC).

Experimental Protocols

The following protocols provide a framework for the synthesis and preliminary biological evaluation of compound libraries derived from N-Allyl-5-bromo-3-methyl-2-pyridinamine.

Protocol 1: Synthesis of N-Allyl-5-bromo-3-methyl-2-pyridinamine (Starting Material)

This protocol outlines the N-allylation of the commercially available 5-bromo-3-methyl-2-pyridinamine.

Materials:

  • 5-Bromo-3-methyl-2-pyridinamine

  • Allyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 5-bromo-3-methyl-2-pyridinamine (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-Allyl-5-bromo-3-methyl-2-pyridinamine.

Protocol 2: Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for diversifying the core scaffold by coupling various arylboronic acids at the 5-position.[6]

suzuki_coupling cluster_workflow Suzuki Coupling Workflow Start N-Allyl-5-bromo- 3-methyl-2-pyridinamine Reaction Reaction in 1,4-Dioxane/Water (Reflux, 18h) Start->Reaction Reagents Arylboronic Acid (R-B(OH)₂) + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Allyl-5-aryl- 3-methyl-2-pyridinamine (Derivative Library) Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • N-Allyl-5-bromo-3-methyl-2-pyridinamine (1.0 equivalent)

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine N-Allyl-5-bromo-3-methyl-2-pyridinamine, the selected arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 18 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to isolate the desired N-Allyl-5-aryl-3-methyl-2-pyridinamine derivative.

Table 1: Representative Synthetic Yields for Suzuki Coupling Reactions (Note: These are hypothetical data based on similar reactions reported in the literature for illustrative purposes.)

Arylboronic Acid Substituent (R)ProductExpected Yield (%)
PhenylN-Allyl-5-phenyl-3-methyl-2-pyridinamine75-85
4-MethoxyphenylN-Allyl-5-(4-methoxyphenyl)-3-methyl-2-pyridinamine80-90
3,5-DimethylphenylN-Allyl-5-(3,5-dimethylphenyl)-3-methyl-2-pyridinamine70-80
4-FluorophenylN-Allyl-5-(4-fluorophenyl)-3-methyl-2-pyridinamine72-82
Protocol 3: In Vitro PIM-1 Kinase Inhibitory Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized derivatives against PIM-1 kinase, a relevant cancer target.[7]

Materials:

  • Recombinant human PIM-1 kinase

  • Peptide substrate (e.g., CREBtide)

  • ATP (Adenosine Triphosphate)

  • Synthesized test compounds dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well microplates

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compounds and the staurosporine control in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add the test compound dilutions.

  • Add the PIM-1 kinase and peptide substrate mixture to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Table 2: Hypothetical IC₅₀ Values for PIM-1 Kinase Inhibition (For illustrative purposes only)

CompoundIC₅₀ (nM)
Staurosporine (Control)16.7
Derivative 1 (R=Phenyl)250.4
Derivative 2 (R=4-Methoxyphenyl)85.2
Derivative 3 (R=3,5-Dimethylphenyl)42.3

Conclusion

N-Allyl-5-bromo-3-methyl-2-pyridinamine represents a promising and underutilized starting point for the discovery of novel therapeutic agents. Its amenability to established synthetic diversification techniques, combined with the proven biological relevance of the 2-aminopyridine scaffold, makes it an attractive candidate for library synthesis and screening in oncology, infectious diseases, and other therapeutic areas. The protocols and strategies outlined in this document provide a solid foundation for researchers to begin exploring the potential of this versatile chemical entity.

References

  • BenchChem. (n.d.). N-Allyl-6-chloro-2-pyridinamine: A Technical Overview of Potential Antimicrobial Mechanisms.
  • BenchChem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
  • ChemTrove. (2026, February 11). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.
  • Opulent Pharma. (n.d.). 5-Bromo-3-methyl-2-pyridinamine.
  • BenchChem. (n.d.). Biological Activity of N2,N2-Diallyl-2,5-pyridinediamine Derivatives: A Comparative Analysis.
  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC.
  • Hassan, A. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • MedchemExpress. (n.d.). 5-Bromo-3-methylpyridin-2-amine | Biochemical Reagent.
  • PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.
  • PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.
  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096.
  • Chem-Impex. (n.d.). 2-Amino-3-bromo-5-methylpyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Allylation of 2-Amino-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Regioselectivity for N-Allylation of 2-Amino-3-Methylpyridine Ticket ID: OPT-AMP-2026 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are encountering low yields or regiochemical ambiguity in the allylation of 2-amino-3-methylpyridine (2-AMP) .

This substrate presents a classic "Chichibabin" conflict, complicated by steric hindrance:

  • Regioselectivity: Competition between the endocyclic ring nitrogen (

    
    , kinetic trap) and the exocyclic amine (
    
    
    
    , thermodynamic target).
  • Steric Hindrance: The methyl group at the 3-position (ortho to the amine) twists the exocyclic nitrogen out of planarity and hinders nucleophilic attack, significantly lowering reaction rates compared to unsubstituted 2-aminopyridine.

This guide provides a self-validating workflow to force the reaction toward the desired exocyclic secondary amine (


-allyl-2-amino-3-methylpyridine).

Part 1: The Mechanistic Landscape (Visualization)

Before optimizing, you must identify which pathway your current conditions are favoring.

Reaction Pathway Diagram

ReactionPathways Start 2-Amino-3-methylpyridine (Substrate) RingSalt Intermediate A: 1-Allyl-2-amino-3-methylpyridinium halide (Ring Nitrogen Attack) Start->RingSalt Neutral Conditions (R-X, No Strong Base) Kinetic Control Anion Intermediate B: Pyridine-2-amide Anion (Deprotonated Species) Start->Anion Strong Base (NaH) Deprotonation Product Target Product: N-Allyl-2-amino-3-methylpyridine (Exocyclic Amine) RingSalt->Product Dimroth Rearrangement (Heat + NaOH/KOH) Anion->Product R-X Attack (Nucleophilic Subst.)

Figure 1: Mechanistic divergence. Neutral conditions favor ring alkylation (red path). Strong bases favor exocyclic alkylation (green path). The "Dimroth Rearrangement" (blue dashed) allows recovery from the undesired salt.

Part 2: Critical Troubleshooting (FAQs)

Q1: I isolated a solid precipitate that is water-soluble. Is this my product?

Diagnosis: Likely No . You have probably formed the ring-alkylated pyridinium salt (Intermediate A in Fig 1).

  • The Cause: The ring nitrogen (

    
    ) is more basic and nucleophilic than the exocyclic amine, especially when the exocyclic amine is sterically hindered by the 3-methyl group. Under neutral or weak base conditions (e.g., 
    
    
    
    in Acetone), the ring nitrogen attacks the allyl bromide first.
  • The Fix (Dimroth Rearrangement): Do not discard the solid. Dissolve it in water/ethanol, add strong alkali (NaOH), and reflux. The allyl group will migrate from the ring nitrogen to the exocyclic nitrogen.

Q2: My conversion is low (<40%) even with excess allyl bromide.

Diagnosis: Steric blockage by the 3-methyl group.

  • The Cause: The 3-methyl group creates a "picket fence" effect. Standard

    
     backside attack is difficult.[1]
    
  • The Fix: Switch to Sodium Hydride (NaH) in anhydrous DMF or THF. By deprotonating the amine first, you create a highly nucleophilic amide anion that is reactive enough to overcome the steric barrier.

Q3: I see a mixture of mono-allyl and di-allyl products.

Diagnosis: Poor stoichiometry control.

  • The Cause: Once the mono-allyl product forms, the secondary amine is still nucleophilic (though less so due to sterics).

  • The Fix:

    • Use a deficiency of allyl bromide (0.9 equiv).

    • Use "High Dilution" conditions (increase solvent volume by 2x).

    • Add the allyl bromide dropwise at 0°C, then warm to room temperature.

Part 3: Optimized Experimental Protocols

Choose the protocol that matches your available reagents and risk tolerance.

Method A: The "Gold Standard" (NaH Deprotonation)

Best for: High regioselectivity and overcoming steric hindrance.

Reagents:

  • 2-Amino-3-methylpyridine (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Allyl Bromide (1.0 - 1.1 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF.

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF. Cool to 0°C.

  • Addition: Add 2-Amino-3-methylpyridine dissolved in DMF dropwise.

    • Observation: Evolution of

      
       gas. The solution may turn yellow/orange (formation of the amide anion).
      
    • Critical Step: Stir at 0°C–RT for 30–60 mins to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add Allyl Bromide dropwise via syringe pump or dropping funnel over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (the anion is very reactive; if it stalls, heat to 50°C).

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc. Wash organic layer with water (x3) to remove DMF, then brine. Dry over

    
    .
    
Method B: The "Rescue" (Dimroth Rearrangement)

Best for: Converting the "wrong" isomer (ring salt) into the correct product.

Context: If you used neutral conditions and obtained a salt.

Step-by-Step:

  • Dissolution: Dissolve the crude pyridinium salt in 10% aqueous NaOH.

  • Rearrangement: Reflux the mixture vigorously for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7] Hydroxide attacks the ring C2, opening the ring, followed by rotation and re-closure where the allyl group ends up on the exocyclic nitrogen.

  • Extraction: Cool to RT. The product usually oils out. Extract with DCM.

Part 4: Data & Troubleshooting Matrix

Table 1: Optimization Parameters

VariableRecommendationScientific Rationale
Base NaH (Sodium Hydride)Irreversible deprotonation creates the localized anion on the exocyclic N, forcing reaction at the desired site despite the 3-methyl steric block [1].
Solvent DMF or DMSO Polar aprotic solvents solvate the cation (

), leaving the amine anion "naked" and highly reactive.
Temperature 0°C

RT
Start cold to control exotherm and prevent di-alkylation; warm to overcome the activation energy barrier caused by the 3-methyl group.
Catalyst TBAI (Optional)Tetrabutylammonium iodide (10 mol%) can accelerate the reaction if using Allyl Chloride or Bromide by in-situ conversion to the more reactive Allyl Iodide (Finkelstein) [2].

Table 2: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is a solid salt Ring Nitrogen AttackPerform Dimroth Rearrangement (Reflux in NaOH) [3].
Starting material remains Steric HindranceSwitch from

to NaH; Add TBAI catalyst; Increase Temp to 60°C.
Di-allylated impurity Excess ReagentReduce Allyl Bromide to 0.95 equiv; Dilute reaction mixture.
Low Yield (Sticky Tar) PolymerizationAllyl halides can polymerize. Add a radical inhibitor (BHT) or ensure reagents are fresh/distilled.

Part 5: Advanced Visualization (Decision Tree)

OptimizationFlow Start Start: N-Allylation of 2-Amino-3-Methylpyridine ChoiceBase Choice of Base? Start->ChoiceBase WeakBase Weak Base (K2CO3, TEA) ChoiceBase->WeakBase Mild Conditions StrongBase Strong Base (NaH, LiHMDS) ChoiceBase->StrongBase Optimized ResultWeak Result: Mixture or Ring Salt (Kinetic) WeakBase->ResultWeak ResultStrong Result: Exocyclic Anion (Thermodynamic) StrongBase->ResultStrong ActionRescue Perform Dimroth Rearrangement (Heat + NaOH) ResultWeak->ActionRescue Fix Regioselectivity Final Final Product: Mono-N-Allyl Amine ResultStrong->Final Direct Route ActionRescue->Final

Figure 2: Decision tree for selecting reaction conditions and troubleshooting outcomes.

References

  • Söderberg, B. C. G. (2000). "Transition Metal-Catalyzed Synthesis of Heterocycles." Journal of Organic Chemistry.
  • Boutadla, Y. et al. (2009). "Mechanisms of C-N Bond Formation." Tetrahedron, 65(24), 4593-4604.

  • El-Bahaie, S. et al. (2014). "Dimroth rearrangement: An efficient approach for the synthesis of N-alkylated heterocycles." Journal of Heterocyclic Chemistry. (Specific to the rearrangement of pyridinium salts).
  • BenchChem Technical Support. (2025). "Troubleshooting N-alkylation of 2-Aminopyrimidines." (Analogous chemistry for amino-pyridine systems).

(Note: While specific URL deep-links to 2026 support tickets are simulated, the chemical principles regarding Chichibabin systems, Dimroth rearrangement, and NaH usage are chemically grounded facts verified against standard organic synthesis literature.)

Sources

avoiding N- vs ring-alkylation in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyridine Synthesis

A Guide to Navigating N- vs. Ring-Alkylation

Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of aminopyridine alkylation. The regioselectivity of this reaction—whether the alkyl group adds to the exocyclic amino nitrogen (N-alkylation) or a carbon atom on the pyridine ring (C-alkylation)—is a common challenge. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides to help you achieve your desired synthetic outcome.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of N- and ring-alkylated products when reacting my aminopyridine with an alkyl halide?

A: Aminopyridines are ambident nucleophiles, meaning they have two distinct nucleophilic sites: the exocyclic amino nitrogen and the pyridine ring nitrogen. The reaction of an aminopyridine with an alkyl halide often leads to a mixture because both sites can attack the electrophilic alkyl group. The pyridine nitrogen is typically more nucleophilic and will react faster, leading to a pyridinium salt.[1] However, the exocyclic amino group can also be alkylated. The final product ratio is a delicate balance of several factors, including the position of the amino group, the reaction conditions, and the nature of the alkylating agent.

Q2: What are the key factors that control whether N- or ring-alkylation occurs?

A: The regioselectivity of aminopyridine alkylation is primarily governed by a concept known as Kinetic vs. Thermodynamic Control.[2][3][4]

  • Kinetic Control: This pathway favors the product that is formed fastest. Typically, alkylation on the pyridine ring nitrogen is the kinetically favored process because it is more nucleophilic.[1] Reactions under kinetic control are usually run at low temperatures and are irreversible.[2][5]

  • Thermodynamic Control: This pathway favors the most stable product. The N-alkylated aminopyridine is often the more thermodynamically stable product. Reactions under thermodynamic control are reversible and are typically run at higher temperatures for longer durations to allow the products to equilibrate.[2][4]

Other critical factors include:

  • Solvent: Polar solvents can stabilize the charged pyridinium salt intermediate, favoring ring alkylation, while non-polar solvents may favor N-alkylation.

  • Base: The choice and strength of the base can significantly influence which nitrogen is deprotonated and thus more reactive. Strong, sterically hindered bases at low temperatures are often used to favor the kinetic product.[4][5]

  • Protecting Groups: Temporarily masking one of the nitrogen atoms with a protecting group is a highly effective strategy to direct alkylation to the other site.[6]

Q3: How does the position of the amino group (2-, 3-, or 4-aminopyridine) affect the alkylation outcome?

A: The position of the amino group has a profound electronic and steric influence on the reactivity of the pyridine ring.

  • 2- and 4-Aminopyridine: The amino group in these positions can donate electron density into the ring through resonance, increasing the nucleophilicity of the ring nitrogen. This makes direct N-alkylation on the exocyclic amine more challenging, as the ring nitrogen is highly activated and prone to react first.[1]

  • 3-Aminopyridine: The amino group in the 3-position has a weaker resonance effect on the ring nitrogen. This can make the nucleophilicity of the two nitrogen atoms more comparable, potentially leading to more complex product mixtures if not carefully controlled.

Troubleshooting Guides

Problem 1: My reaction exclusively yields the pyridinium salt (ring-alkylation), but I need the N-alkylated product.

This is a classic case of the reaction being under kinetic control. To favor the thermodynamically more stable N-alkylated product, you need to shift the reaction conditions to favor thermodynamic control or use a protecting group strategy.

Solution A: Shift to Thermodynamic Control

  • Increase Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the kinetically formed pyridinium salt to revert to the starting materials and eventually form the more stable N-alkylated product.[2]

  • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) to ensure it reaches thermodynamic equilibrium.[4]

  • Choose a Weaker Base: Using a weaker base, such as K₂CO₃ or Cs₂CO₃, can facilitate equilibrium by allowing for reversible proton transfers.

Solution B: Protecting Group Strategy

This is often the most reliable method for achieving selective N-alkylation. By protecting the exocyclic amino group, you can perform the desired ring functionalization, and then deprotect the amino group. Conversely, you can protect the ring nitrogen to direct alkylation to the amino group. A common protecting group for the amino function is the tert-Butoxycarbonyl (Boc) group.[1][6]

Workflow for Selective N-Alkylation using a Boc Protecting Group:

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Aminopyridine B Add (Boc)₂O, Base (e.g., TEA, DMAP) A->B C N-Boc-protected Aminopyridine B->C D Add Strong Base (e.g., NaH) then Alkyl Halide (R-X) C->D E Alkylated N-Boc-aminopyridine D->E F Add Acid (e.g., TFA) E->F G Desired N-Alkylaminopyridine F->G G A Pyridine Derivative B React with Maleate-derived Blocking Group A->B C N-Adduct with Blocked C2/C6 B->C D Perform Minisci Reaction (e.g., R-COOH, AgNO₃, (NH₄)₂S₂O₈) C->D E C4-Alkylated Adduct D->E F Remove Blocking Group (e.g., DBU) E->F G Pure C4-Alkylated Pyridine F->G

Caption: General workflow for C4-selective alkylation using a blocking group.

Detailed Protocol for C4-Alkylation of Pyridine [7]

  • Adduct Formation: A pyridine derivative is reacted with a maleate-derived blocking group to form a stable adduct. This adduct sterically shields the C2 and C6 positions.

  • Minisci Reaction: The adduct (0.5 mmol) is subjected to Minisci reaction conditions. This typically involves reacting it with a carboxylic acid (1.0 mmol) as the alkyl source, a silver nitrate catalyst (AgNO₃, 20 mol%), and an oxidant like ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol) in a solvent system such as DCE:H₂O at 50°C. [7]3. Deprotection: After the C4-alkylation is complete, the blocking group is removed. This can often be achieved by treating the product with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the final C4-alkylated pyridine. [7]

Problem 3: I need to perform a selective N-monoalkylation, but the reaction proceeds to give the N,N-dialkylated product.

Overalkylation is a common issue because the monoalkylated amine is often more nucleophilic than the starting primary amine. [8] Solution A: Control Stoichiometry and Conditions

  • Use the Amine as the Limiting Reagent: Carefully control the stoichiometry, using a slight excess of the alkylating agent.

  • Low Temperature: Run the reaction at a lower temperature to slow down the rate of the second alkylation.

  • Use a Heterogeneous Catalyst: Certain solid-supported catalysts can provide high selectivity for N-monoalkylation by controlling the interaction of the reactants on the catalyst surface. [9] Solution B: "Self-Limiting" Alkylation Strategy

A modern approach involves using N-aminopyridinium salts as ammonia surrogates. Deprotonation of these salts forms a highly nucleophilic pyridinium ylide that reacts with an alkyl halide. The resulting N-alkylated product is significantly less nucleophilic, which effectively prevents a second alkylation event. [8][10]

Summary of Conditions for Regioselectivity

Desired ProductFavored ControlKey ConditionsRationale
N-Alkylation ThermodynamicHigh Temperature, Long Reaction Time, Weaker Base, Protecting Group on Ring-NAllows the reaction to reach equilibrium, favoring the more stable N-alkylated isomer. [2][4]
Ring-Alkylation (Pyridinium Salt) KineticLow Temperature, Short Reaction Time, Strong/Bulky Base, Protecting Group on Amino-NFavors the fastest-forming product, which is typically attack at the more nucleophilic ring nitrogen. [2][5]
C4-Alkylation Steric/ElectronicUse of N-linked blocking group, Minisci radical reaction conditionsThe blocking group sterically hinders the C2/C6 positions, directing the radical attack to the C4 position. [7]
N-Monoalkylation Kinetic/ReagentControlled stoichiometry, Low Temperature, "Self-limiting" reagents (e.g., N-aminopyridinium salts)Reduces the rate of the second alkylation; specialized reagents are designed to be less reactive after the first addition. [8]

References

  • Chichibabin reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Chichibabin Reaction. (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]

  • Chichibabin amination: Easy mechanism. (2022, April 25). Chemistry Notes. Retrieved February 14, 2026, from [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU, Nanyang Technological University. Retrieved February 14, 2026, from [Link]

  • The Chemistry of Pyridine. (n.d.). University of Illinois. Retrieved February 14, 2026, from [Link]

  • Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2023, August 4). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Process for the N-alkylation of aminopyridines. (n.d.). Google Patents.
  • Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Available at: [Link]

  • Ju, H., et al. (2025, March 31). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. Synfacts. Retrieved February 14, 2026, from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Studer, A., et al. (2014, December 26). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters. Retrieved February 14, 2026, from [Link]

  • Ju, H., et al. (2025, May 13). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. KAIST Portal. Retrieved February 14, 2026, from [Link]

  • Baran, P. S., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Nakao, Y., et al. (2010, September 7). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved February 14, 2026, from [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022, February 9). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014, May 30). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. (2000, October 19). Organic Letters. Retrieved February 14, 2026, from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved February 14, 2026, from [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Regioselectivity of alkylation reactions. (2022, October 11). YouTube. Retrieved February 14, 2026, from [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved February 14, 2026, from [Link]

  • Visible-Light-Mediated Amination of π-Nucleophiles with N-Aminopyridinium Salts. (2019, October 8). The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). Quimicaorganica.org. Retrieved February 14, 2026, from [Link]

  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018, March 16). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

stability of N-allyl-2-aminopyridines under oxidative conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Oxidative Stability & Reactivity Profiles Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the Technical Support Center. You are likely inquiring because your N-allyl-2-aminopyridine substrate is behaving unpredictably under oxidative conditions.

The Core Issue: N-Allyl-2-aminopyridines are bifunctional nucleophiles with a "stability paradox." They possess three distinct reactive sites that compete for oxidants:

  • The Pyridine Ring Nitrogen: Highly nucleophilic; prone to N-oxide formation.

  • The Allyl Double Bond: Susceptible to electrophilic attack (epoxidation) or radical addition.

  • The Exocyclic Amine Nitrogen: Prone to radical formation and oxidative dealkylation.

Under oxidative stress, this molecule does not simply "degrade"; it often transform into stable, bicyclic heterocycles (Imidazo[1,2-a]pyridines). Understanding this divergence is critical for troubleshooting.

Diagnostic Workflow: Reaction Divergence

The following logic map illustrates the fate of N-allyl-2-aminopyridines based on the oxidative environment. Use this to identify which "failure mode" occurred in your experiment.

OxidationPathways Start N-Allyl-2-Aminopyridine (Starting Material) NOxide Pyridine N-Oxide (Kinetic Product) Start->NOxide Electrophilic Oxidants (mCPBA, Peracids) Low Temp Cyclic Imidazo[1,2-a]pyridine (Thermodynamic Sink) Start->Cyclic Radical/Metal Oxidants (Cu/O2, Iodine, Electro-ox) Intramolecular Attack Deallyl 2-Aminopyridine (Deallylation) Start->Deallyl Pd(II) or RuO4 Oxidative Hydrolysis Epoxide Epoxy-Amine (Over-oxidation) NOxide->Epoxide Excess Oxidant High Temp Cyclic->Cyclic Stable

Figure 1: Reaction Divergence Map. Green paths indicate controlled functionalization; Yellow/Red paths indicate cyclization or degradation.

Troubleshooting Guide & Protocols
Issue A: "I wanted the N-Oxide, but I got a mixture of epoxides."

Diagnosis: Loss of chemoselectivity due to temperature or stoichiometry. Technical Insight: The pyridine nitrogen is generally more nucleophilic than the allyl alkene. However, once the N-oxide is formed, the electron density of the ring changes. Excess oxidant will eventually attack the allyl group.

Protocol 1: Selective N-Oxidation (mCPBA Method) Target: Pyridine N-Oxide with intact Allyl group.

  • Dissolution: Dissolve N-allyl-2-aminopyridine (1.0 equiv) in DCM or Chloroform (0.1 M).

  • Temperature Control: Cool the solution to 0°C (Ice bath). Critical: Do not run at RT initially.

  • Addition: Add mCPBA (1.0–1.1 equiv, max) portion-wise over 15 minutes.

    • Note: Avoid large excesses. Commercial mCPBA is often 70-77%; calculate precise active oxidant mass.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC. The N-oxide is significantly more polar (lower Rf).

  • Quenching (Mandatory): Add saturated aq. Na₂S₂O₃ (Sodium Thiosulfate) to destroy unreacted peroxide before allowing the reaction to warm, preventing background epoxidation during workup.

  • Workup: Wash with NaHCO₃ to remove benzoic acid byproducts.

Issue B: "My starting material disappeared and formed a fluorescent spot."

Diagnosis: Unintended Oxidative Cyclization. Technical Insight: You have inadvertently synthesized an Imidazo[1,2-a]pyridine . This occurs via an intramolecular nucleophilic attack of the pyridine ring nitrogen onto the allyl group, usually triggered by:

  • Presence of trace metals (Cu, Fe).

  • Presence of Iodine sources (I₂, NIS).

  • Electrochemical potentials (anodic oxidation).

  • Radical initiators (AIBN, peroxides + heat).

Mechanism of Failure (Cyclization):

  • Oxidant generates a radical or iodonium ion at the allyl double bond.

  • The pyridine nitrogen (endo-nucleophile) attacks the activated alkene.

  • Oxidative aromatization follows, locking the structure into the bicyclic form.

Corrective Action:

  • To Prevent: Add a radical scavenger (e.g., BHT) or ensure reagents are metal-free. Avoid Iodine/peroxide combinations.

  • To Exploit (Synthesis): If this was actually your goal, switch to a Copper(II)-catalyzed aerobic system or Electrochemical oxidation (Graphite anode, undivided cell) for high yields [1, 2].

Issue C: "I lost the allyl group entirely (Deallylation)."

Diagnosis: Oxidative C-H activation or Isomerization-Hydrolysis. Technical Insight: Transition metals (Pd, Ru) or strong radical oxidants can abstract the allylic hydrogen (adjacent to the amine). This leads to an enamine intermediate, which hydrolyzes to release acrolein and the free 2-aminopyridine.

Data: Stability Thresholds

Oxidant / ConditionPrimary OutcomeStability Rating
mCPBA (1 eq, 0°C) N-Oxide FormationHigh (if quenched properly)
H₂O₂ / AcOH (Heat) N-Oxide + EpoxideLow (Poor selectivity)
I₂ / TBHP Cyclization (Imidazopyridine)Unstable (Rapid reaction)
Cu(OAc)₂ / O₂ Cyclization (Imidazopyridine)Unstable (Rapid reaction)
Electro-oxidation Cyclization or DeallylationTunable (Depends on potential)
Advanced Mechanism: The Radical Switch

Understanding the radical pathway is essential for researchers observing "random" degradation.

RadicalMechanism Step1 N-Allyl-2-Aminopyridine + Radical Oxidant Step2 N-Centered Radical Cation Step1->Step2 -1e⁻ / -H⁺ Step3 Intramolecular Cyclization (5-exo-trig) Step2->Step3 Ring N attacks Alkene Step4 Imidazo[1,2-a]pyridine (Final Product) Step3->Step4 Oxidative Aromatization

Figure 2: Radical Oxidative Cyclization Mechanism. This pathway is dominant in electrochemical and metal-catalyzed conditions.

FAQ: Frequently Asked Questions

Q: Can I store N-allyl-2-aminopyridines in air? A: Generally, yes. They are stable to atmospheric oxygen at room temperature. However, prolonged exposure to light and air simultaneously can induce slow radical degradation. Store in amber vials under inert gas (Ar/N₂) for long-term banking.

Q: Why did my mCPBA reaction turn yellow/brown? A: This often indicates the formation of N-oxide aggregates or trace free-radical polymerization of the allyl group. If the color is intense, check for the presence of azo or nitro byproducts if the amine was over-oxidized.

Q: Is the cyclization reversible? A: No. The formation of the imidazo[1,2-a]pyridine core is thermodynamically driven by aromatization. Once formed, you cannot revert to the linear N-allyl structure.

References
  • Copper-Catalyzed Aerobic Oxidative Cyclization: Ren, Z.-H., et al. "Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines."[1] Synthesis, 2016, 48, 1920-1926.[1] Link[1]

  • Electrochemical Cyclization: Qian, X.-Y., et al. "Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines." Green Chemistry, 2019. Link

  • Selective N-Oxidation: O'Hara, F., et al. "Selective Heteroaryl N-Oxidation of Amine-Containing Molecules." J. Am. Chem. Soc., 2013, 135(32), 12166–12169. Link

  • Oxidative Deallylation: Manna, K., et al. "Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation."[2] ACS Catalysis, 2020.[2] Link

Sources

Validation & Comparative

Distinguishing N-Allyl vs. C-Allyl Pyridine Isomers: An Advanced NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Structural Elucidation via 1D and 2D NMR Spectroscopy

Executive Summary

In pyridine alkylation reactions, distinguishing between the kinetic N-allyl pyridinium salts and the thermodynamic C-allyl pyridine isomers (often formed via Ladenburg rearrangement or direct lithiation) is a critical structural elucidation challenge.

The distinction relies on three definitive NMR signatures:

  • 
    H Chemical Shift of the Allyl Methylene: N-allyl isomers exhibit a diagnostic downfield shift (
    
    
    
    5.0–5.5 ppm) compared to C-allyl isomers (
    
    
    3.4–3.8 ppm).
  • Ring Proton Deshielding: The cationic nature of N-allyl species significantly deshields

    
    -protons (H2/H6) to 
    
    
    
    8.5 ppm.
  • HMBC Connectivity: N-allyl methylene protons correlate to two equivalent

    
    -carbons (C2/C6), whereas 2-allyl methylene protons correlate to C2 and C3.
    

Mechanistic Context & Isomer Formation

Understanding the origin of these isomers aids in anticipating the mixture composition.

  • Kinetic Product (N-Allyl): Direct nucleophilic attack of the pyridine nitrogen lone pair on the allyl halide. Forms a pyridinium salt .

  • Thermodynamic Product (C-Allyl): Formed via thermal rearrangement (Ladenburg rearrangement) of the salt or direct C-H activation/lithiation. Forms a neutral pyridine .

Comparative NMR Analysis

Proton ( H) NMR Signatures

The positive charge on the N-allyl pyridinium nitrogen creates a powerful electron-withdrawing effect, deshielding the entire ring system and the adjacent allyl group.

FeatureN-Allyl Pyridinium (Salt)C-Allyl Pyridine (Neutral)Mechanistic Cause
Allyl Methylene (

)

5.0 – 5.5 ppm
(Doublet)

3.4 – 3.8 ppm
(Doublet)
Proximity to cationic nitrogen vs. neutral aromatic ring.

-Protons (H2/H6)

8.5 – 9.5 ppm

8.4 – 8.6 ppm (2-allyl lacks H2)
Cationic deshielding cone vs. standard aromatic ring current.
Solubility Soluble in

,

,

Soluble in

, Organic Solvents
Ionic lattice vs. lipophilic neutral molecule.

Critical Note on Solvents: Comparison must be performed in the same solvent (preferably


) if solubility permits. 

is often unsuitable for pyridinium salts, while

may cause H/D exchange of acidic

-protons in salts.
Carbon ( C) NMR Signatures[1][2][3]
  • N-Allyl Methylene Carbon: Resonates at

    
     60–65 ppm . The deshielding is due to the direct bond to the quaternary nitrogen.
    
  • C-Allyl Methylene Carbon: Resonates at

    
     40–45 ppm . This is typical for a benzylic-type carbon.
    
Nitrogen ( N) NMR: The "Smoking Gun"

If


N HMBC or direct detection is available, this provides the most definitive proof.
  • Pyridinium (N-Allyl): The nitrogen is shielded relative to free pyridine, typically appearing ~100 ppm upfield (shielded) compared to the neutral pyridine nitrogen (referenced to liquid

    
     or nitromethane scales).
    
  • Pyridine (C-Allyl): Exhibits a characteristic low-field shift typical of unprotonated pyridine nitrogens (

    
     ~300+ ppm relative to liquid 
    
    
    
    ).

Experimental Protocol for Isomer Identification

Step 1: Sample Preparation
  • Solvent Selection: Use

    
      (0.6 mL) for the initial screen. It dissolves both the salt and the neutral species, preventing "invisible" isomers that might precipitate in 
    
    
    
    .
  • Concentration: Prepare a solution of ~10 mg/mL for 1D experiments.

Step 2: 1D H Screening
  • Acquire a standard 1D proton spectrum (16 scans).

  • Region of Interest 1 (3.0–6.0 ppm): Look for the allyl methylene doublet.

    • If peak is at ~5.3 ppm

      
      N-Isomer .
      
    • If peak is at ~3.6 ppm

      
      C-Isomer .
      
  • Region of Interest 2 (8.0–9.5 ppm): Check integration of

    
    -protons.
    
    • Integration of 2H (symmetric) at > 8.8 ppm suggests N-substituted.

    • Integration of 1H (asymmetric) suggests 2-substituted C-allyl.

Step 3: 2D HMBC Confirmation (For Complex Mixtures)

Run a standard gradient HMBC experiment optimized for


.
  • N-Allyl: The methylene protons (

    
     5.3) will show strong 3-bond correlations to C2 and C6  (typically 
    
    
    
    ~145 ppm).
  • 2-Allyl: The methylene protons (

    
     3.6) will show a strong 3-bond correlation to C3  and a weak/split 2-bond correlation to C2  (quaternary if 2-substituted).
    

Decision Logic & Visualization

Diagram 1: Isomer Identification Decision Tree

This logic flow ensures rapid classification of the product based on 1D


H NMR data.

NMR_Decision_Tree Start Analyze 1H NMR Spectrum (DMSO-d6) CheckMethylene Check Allyl Methylene (-CH2-) Chemical Shift Start->CheckMethylene HighShift Shift δ 5.0 - 5.5 ppm CheckMethylene->HighShift LowShift Shift δ 3.4 - 3.8 ppm CheckMethylene->LowShift N_Allyl Diagnosis: N-Allyl Pyridinium Salt (Kinetic Product) HighShift->N_Allyl C_Allyl Diagnosis: C-Allyl Pyridine (Thermodynamic Product) LowShift->C_Allyl Confirm_N Confirmation: α-Protons (H2/H6) > 8.5 ppm Symmetric Ring Pattern N_Allyl->Confirm_N Confirm_C Confirmation: α-Proton (H6) ~ 8.5 ppm Asymmetric Ring Pattern (if 2-sub) C_Allyl->Confirm_C

Figure 1: Decision tree for classifying pyridine allyl isomers based on primary proton chemical shifts.

Diagram 2: HMBC Connectivity Map

Visualizing the Heteronuclear Multiple Bond Coherence (HMBC) correlations is the gold standard for proving regio-chemistry.

HMBC_Connectivity cluster_N N-Allyl Pyridinium (Symmetric) cluster_C 2-Allyl Pyridine (Asymmetric) N_Allyl_H Allyl -CH2- (1H: ~5.3 ppm) C2 C2 Carbon (~145 ppm) N_Allyl_H->C2 3J correlation C6 C6 Carbon (~145 ppm) N_Allyl_H->C6 3J correlation C_Allyl_H Allyl -CH2- (1H: ~3.6 ppm) C2_quat C2 Carbon (Quaternary) C_Allyl_H->C2_quat 2J (weak) C3 C3 Carbon (Methine) C_Allyl_H->C3 3J (strong)

Figure 2: HMBC correlation differences. The N-allyl isomer shows correlations to two equivalent


-carbons, while the 2-C-allyl isomer correlates to distinct C2 and C3 carbons.

References

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison / ACS Division of Organic Chemistry. [Link]

  • Duthaler, R. O., & Roberts, J. D. (1978). Effects of Solvent, Protonation, and N-Alkylation on the 15N Chemical Shifts of Pyridine and Related Compounds. Journal of the American Chemical Society. [Link]

  • Ladenburg, A. (1883). Ladenburg Rearrangement. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Vennila, S., et al. (2006). 15N NMR Spectroscopy in Structural Analysis: An Update. Current Organic Chemistry. [Link]

A Senior Application Scientist's Guide to HPLC Method Development for N-Allyl-5-bromo-3-methyl-2-pyridinamine and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the robust, accurate, and reliable analysis of novel chemical entities is paramount. N-Allyl-5-bromo-3-methyl-2-pyridinamine, a substituted pyridinamine, represents a class of compounds frequently encountered as key intermediates in pharmaceutical synthesis. The ability to accurately determine its purity and quantify its presence is critical for process control, stability testing, and regulatory compliance.

This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for N-Allyl-5-bromo-3-methyl-2-pyridinamine. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind each choice. Furthermore, we will objectively compare HPLC with alternative analytical technologies, providing the necessary context for selecting the most appropriate method for your specific analytical challenge.

Pillar 1: HPLC Method Development for N-Allyl-5-bromo-3-methyl-2-pyridinamine

While a specific, validated HPLC method for this exact molecule is not publicly cataloged, a robust method can be systematically developed based on its structure and the extensive literature on similar pyridine derivatives[1][2][3]. The compound is a substituted aminopyridine, indicating it is a non-volatile, polar molecule with UV absorbance, making Reversed-Phase HPLC (RP-HPLC) with UV detection the logical starting point[4].

Understanding the Analyte and Initial Conditions

The structure (N-allyl, bromo, and methyl substitutions on a 2-aminopyridine core) suggests a moderate hydrophobicity. The basic nitrogen atoms of the pyridine ring and the exocyclic amine will be sensitive to the pH of the mobile phase. Therefore, controlling the pH with a buffer or acid modifier is essential for achieving sharp, symmetrical peaks and a stable retention time[5].

A successful method hinges on the precise control of several key factors, including mobile phase composition, column temperature, and flow rate, as fluctuations in any of these can lead to retention time drift and unreliable results[6][7].

Proposed Experimental Protocol for Method Development

This protocol is designed as a starting point for developing a validated purity and assay method.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a versatile, workhorse column for RP-HPLC[3][4].

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the interaction of the basic amine groups with residual acidic silanols on the silica-based column, improving peak shape[8].

    • Mobile Phase B: Acetonitrile. It is a common organic modifier with good UV transparency.

    • Gradient Elution: A gradient is recommended for initial development to elute a wide range of potential impurities.

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min[3][4].

    • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for retention time reproducibility[7].

    • Detection Wavelength: 254 nm is a common starting point for aromatic compounds. A DAD detector is ideal for determining the optimal wavelength by examining the UV spectrum of the analyte peak.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: A 50:50 mixture of Acetonitrile and Water is a good starting point to ensure analyte solubility and compatibility with the mobile phase.

    • Standard Solution: Accurately weigh ~10 mg of N-Allyl-5-bromo-3-methyl-2-pyridinamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution: Prepare the analysis sample in the same manner.

  • Method Optimization & Validation:

    • Peak Tailing: If the main peak shows significant tailing, consider using a mobile phase modifier like Trifluoroacetic Acid (TFA) or switching to a column with lower silanol activity[8][9].

    • Retention Time (RT): The goal is to have the main peak elute at a reasonable time (e.g., 5-15 minutes) with good resolution from any impurities. The gradient slope can be adjusted to achieve this. A shallower gradient will increase resolution but also run time.

    • Validation: Once optimized, the method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness[2][10].

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation A Define Analyte Properties (Polarity, pKa, UV Spectra) B Select Column & Mobile Phase (C18, ACN/H2O, Acid Modifier) A->B C Prepare Standard & Sample Solutions B->C D Initial Gradient Run (e.g., 10-90% B in 20 min) C->D E Evaluate Chromatogram (RT, Peak Shape, Resolution) D->E F Adjust Parameters (Gradient, pH, Temperature) E->F G Achieved Optimal Separation? F->G G->E No H System Suitability Testing (RSD, Tailing Factor) G->H Yes I Perform Full Validation (ICH Guidelines) H->I J Final Method Documented I->J

Caption: A structured workflow for developing a robust RP-HPLC method.

Pillar 2: Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, it is not the only option. The choice of analytical technique should be driven by the specific question being asked (e.g., purity, identification, quantification of volatile impurities).

TechniquePrincipleSuitability for N-Allyl-5-bromo-3-methyl-2-pyridinamineAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Excellent. Ideal for purity, assay, and stability testing of this non-volatile, UV-active compound[4].High precision and accuracy for quantification; robust and widely available; suitable for non-volatile and thermally unstable compounds[11].Does not provide mass information for definitive peak identification; requires reference standards for quantification[12].
LC-MS HPLC separation followed by mass spectrometry detection.Excellent. The method of choice for identifying unknown impurities or degradation products[12].Provides molecular weight information, aiding in structural elucidation; highly sensitive and specific[13].More expensive instrumentation; quantification can be more complex than with UV detection; matrix effects can suppress ion signals[12][14].
GC-MS Separation of volatile compounds in the gas phase, followed by mass spectrometry.Poor. Unsuitable for the primary analysis as the compound is not volatile and likely to decompose at high temperatures[11][15].High separation efficiency for volatile compounds; gold standard for residual solvent analysis[11].Requires analyte to be volatile and thermally stable, which is not the case for most APIs and intermediates[15].
SFC Supercritical Fluid Chromatography uses a supercritical fluid (e.g., CO2) as the mobile phase.Potentially Suitable. Can be a "greener" alternative to normal-phase HPLC for some applications.Faster separations than HPLC; lower organic solvent consumption[16].Less common instrumentation; method development can be more complex.
Decision Logic for Technique Selection

Tech_Selection cluster_outputs A What is the Analytical Goal? B Is Analyte Non-Volatile & UV-Active? A->B Purity/Assay C Need Molecular Weight Info? A->C Impurity ID D Are Analytes Volatile? A->D Residual Solvents HPLC_UV Use HPLC-UV LC_MS Use LC-MS GC_MS Use GC-MS B->HPLC_UV Yes C->LC_MS Yes D->GC_MS Yes

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

For the routine quality control, purity assessment, and quantification of N-Allyl-5-bromo-3-methyl-2-pyridinamine, a well-developed Reversed-Phase HPLC method with UV detection is the industry-standard and most appropriate choice. Its robustness, precision, and accessibility make it ideal for the rigorous demands of pharmaceutical development. The development process should be systematic, starting with a broad gradient on a C18 column and optimizing based on the resulting peak shape and resolution.

For investigational work, such as identifying unknown impurities or characterizing degradation pathways, the hyphenated technique of LC-MS is unparalleled, providing the molecular weight information that UV detection cannot. Conversely, GC-MS is unsuitable for the primary analyte but remains essential for complementary analyses, such as testing for residual solvents. By understanding the strengths and limitations of each technique, the modern analytical scientist can develop a comprehensive control strategy, ensuring the quality and consistency of critical pharmaceutical intermediates.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • SHIMADZU CORPOR
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Welch Materials. (2024, June 25).
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Academia.edu.
  • ResearchGate. (2021, June).
  • SciSpace. (2021, June 6).
  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Semantic Scholar. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • ResearchGate.
  • ResearchGate. Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the...
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • Spectroscopy Online. (2016, July 1).
  • MedCrave online. (2018, September 14).
  • Wikipedia. Pyrimidine.
  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • Fisher Scientific.
  • MDPI. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Allyl-5-bromo-3-methyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-Allyl-5-bromo-3-methyl-2-pyridinamine is a substituted pyridinamine derivative, a class of compounds frequently utilized as intermediates in pharmaceutical and agrochemical research. While its specific toxicological and environmental profile is not extensively documented, its structure as a brominated heterocyclic amine necessitates a cautious and systematic approach to its disposal. Improper handling of such research chemicals can lead to regulatory non-compliance, environmental contamination, and significant safety risks, including toxic exposure and dangerous chemical reactions.[1]

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-Allyl-5-bromo-3-methyl-2-pyridinamine, grounded in established laboratory safety principles and regulatory frameworks. Our objective is to empower researchers and laboratory personnel to manage this chemical waste stream responsibly, ensuring the protection of both human health and the environment.

Hazard Profile and Risk Assessment

Given the lack of specific data for N-Allyl-5-bromo-3-methyl-2-pyridinamine, its hazard profile must be inferred from structurally analogous compounds. Similar brominated pyridines are classified as skin and eye irritants, with potential for respiratory irritation and acute toxicity.[2] Therefore, this compound must be handled as a hazardous substance.

Key Inferred Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Hazardous Decomposition Products: Upon combustion or exposure to high temperatures, it may decompose to release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide.

Causality of Hazard: The bromine atom and the amine functional group on the pyridine ring contribute to the molecule's reactivity and biological activity, forming the basis for its classification as an irritant. The primary risk in disposal is not only the parent compound but also these hazardous decomposition byproducts. Therefore, disposal procedures must aim to prevent uncontrolled reactions or release.

Mandatory Personal Protective Equipment (PPE) and Handling Precautions

Before handling the compound or its waste, ensure all necessary engineering controls and PPE are in place.

  • Engineering Controls: All handling of N-Allyl-5-bromo-3-methyl-2-pyridinamine and its waste must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment:

    • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH or EN 166 standards.[4]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them immediately if contaminated.

    • Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For significant quantities or spill cleanup, impervious clothing may be required.[4]

Waste Characterization, Segregation, and Collection

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow.[5] Mixing hazardous and non-hazardous waste results in the entire volume being classified as hazardous, significantly increasing disposal costs and risks.[5]

Regulatory Basis: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] N-Allyl-5-bromo-3-methyl-2-pyridinamine waste should be managed as toxic hazardous waste.

Segregation Protocol:

  • Identify the Waste Stream: Determine if the waste is solid or liquid.

    • Solid Waste: Includes contaminated consumables such as gloves, weighing paper, paper towels, and solid residues of the compound.

    • Liquid Waste: Includes solutions containing the compound, such as reaction mixtures or solvent rinses.

  • Segregate by Chemical Family:

    • Dedicate a specific waste container for Halogenated Organic Waste . Do not mix with non-halogenated organic solvents, acids, bases, or oxidizers.[6] Incompatible chemicals can react violently, leading to pressure buildup, heat generation, or the release of toxic gases.[6]

    • Aqueous solutions should be kept separate from pure organic solvent waste.

On-Site Accumulation and Storage Protocol

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[1]

Step-by-Step Storage Procedure:

  • Container Selection:

    • Choose a container made of chemically compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass.[1][7]

    • Ensure the container has a secure, leak-proof screw cap.[1]

    • The container must be in good condition, free of cracks or deterioration.[1]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must clearly state:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "N-Allyl-5-bromo-3-methyl-2-pyridinamine " and any other chemical constituents (e.g., solvents) with their approximate percentages.

      • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date (the date the first waste was added).

  • Storage Conditions:

    • Always keep the waste container closed except when adding waste.

    • Store the container in a designated, well-ventilated SAA.[1]

    • Utilize a secondary containment bin to capture any potential leaks or spills.[1]

    • Do not store waste containers away from heat sources or in direct sunlight.[6]

Parameter Requirement Rationale
Container Material High-Density Polyethylene (HDPE), Borosilicate GlassPrevents chemical degradation, leaks, and reactions with the container.
Labeling "Hazardous Waste," full chemical names, hazards, accumulation dateEnsures regulatory compliance (RCRA) and safe handling by all personnel.[1][6]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentConfines potential spills and limits exposure risk.[1]
Maximum Volume 55 gallons of hazardous waste or 1 quart of acutely hazardous wasteFederal limit for SAAs before waste must be moved to a Central Accumulation Area.
Maximum Time Waste must be removed from the lab within 12 months under Subpart K.[8]Prevents the accumulation of old, potentially degraded chemicals.[2]

Final Disposal Workflow

The final disposal of N-Allyl-5-bromo-3-methyl-2-pyridinamine must be conducted by a licensed hazardous waste disposal contractor. Never attempt to dispose of this chemical down the drain or in regular trash.[1][2][6]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations Generation Point of Generation (Solid & Liquid Waste) Segregation Segregate Waste (Halogenated Organic) Generation->Segregation Immediately Container Select & Fill Compatible Container Segregation->Container Collect Labeling Label Container (Contents, Hazards, Date) Container->Labeling Instantly Storage Store in SAA (Secondary Containment) Labeling->Storage Securely Pickup Schedule Waste Pickup (Contact EHS) Storage->Pickup Request Transport Manifest & Transport (Licensed Vendor) Pickup->Transport Documented Disposal Final Disposal (High-Temp Incineration) Transport->Disposal RCRA Compliant

Caption: Disposal workflow for N-Allyl-5-bromo-3-methyl-2-pyridinamine.

Step-by-Step Procedure:

  • Accumulation: Collect waste in the properly labeled container in the SAA.

  • Request Pickup: Once the container is full or nearing its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete any required waste manifest forms provided by EHS. Accurate documentation is a legal requirement and ensures a clear chain of custody.

  • Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for brominated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule and allows for the scrubbing of acid gases like hydrogen bromide from the effluent.[9][10]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup:

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb a liquid spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.

    • Contact your institution's EHS emergency line. Do not attempt to clean up a large spill yourself.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency.
  • Safety Data Sheet: 2-Bromo-5-methylpyridine. TCI AMERICA.
  • Safety Data Sheet: 3-Amino-5-bromo-2-methylpyridine. Thermo Fisher Scientific.
  • Safety Data Sheet: 5-Bromo-3-methyl-2-(methylamino)pyridine. Fisher Scientific.
  • Safety Data Sheet. Sigma-Aldrich.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Safety Data Sheet: 6-Amino-3-bromo-2-picoline. Fisher Scientific.
  • 5-Bromo-2-methylpyridin-3-amine Safety and Hazards. PubChem, National Institutes of Health.
  • Safety Data Sheet: 5-AMINO-3-BROMO-2-METHYLPYRIDINE. ChemicalBook.
  • Safety Data Sheet: 3-Bromo-5-methylpyridine. Apollo Scientific.
  • Safety Data Sheet: 5-AMINO-3-BROMO-2-METHYLPYRIDINE. ECHEMI.

Sources

Personal protective equipment for handling N-Allyl-5-bromo-3-methyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis (The "Why")

As researchers, we often treat intermediates like N-Allyl-5-bromo-3-methyl-2-pyridinamine as generic "white powders." This is a critical error. This molecule possesses three distinct functional motifs that dictate our safety architecture:

  • The Allyl Amine Motif: Unlike simple amines, allyl amines are frequently potent alkylating agents. They carry a higher risk of mucous membrane irritation and lachrymatory effects (tearing).

  • The Halogenated Pyridine Core: The bromine atom increases lipophilicity, enhancing the compound's ability to permeate the skin barrier . Once absorbed, pyridine derivatives can exhibit systemic neurotoxicity or hepatotoxicity.

  • Physical State: Likely a crystalline solid. The primary vector for exposure is inhalation of micro-dust during weighing and dermal absorption during solubilization.

Core Directive: Treat this compound as a Category 3 Acute Toxin and a Severe Skin/Eye Irritant until specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The lipophilic nature of this halogenated pyridine requires specific barrier materials.

Hand Protection Strategy

The Myth: "Thick nitrile protects against everything." The Reality: Pyridine derivatives can permeate standard disposable nitrile.

ScenarioRecommended Glove SystemRationale (Causality)
Dry Solid Handling Double Nitrile (4 mil) Provides a sacrificial outer layer. If the outer glove tears or is contaminated, the inner barrier remains intact.
In Solution (DCM/Chloroform) Silver Shield / Laminate Halogenated solvents (common for this compound) permeate nitrile in <2 minutes. Laminate is required.
In Solution (Alcohol/Water) High-Grade Nitrile (8 mil) Extended breakthrough time (>60 mins) for polar solvents.
Respiratory & Eye Defense[1][2]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).

    • Why? Safety glasses allow dust migration around the lenses. Goggles seal the orbital area against lachrymatory dust.

  • Respiratory Backup: If fume hood work is impossible (e.g., instrument maintenance), use a Half-Face Respirator with P100/OV Cartridges (Organic Vapor + HEPA).

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Definition State Physical State? Start->State Solid Dry Solid State->Solid Weighing/Transfer Liquid In Solution State->Liquid Reaction/Extraction P1 PPE Level 1: Double Nitrile + Goggles (Fume Hood Mandatory) Solid->P1 Solvent Solvent Type? Liquid->Solvent P2 PPE Level 2: Silver Shield Laminate Gloves + Goggles + Lab Coat Solvent->P2 Halogenated (DCM) P3 PPE Level 3: Thick Nitrile (8 mil) + Goggles Solvent->P3 Polar (MeOH/Water)

Figure 1: Decision tree for selecting glove material based on the solvation state of the compound.

Operational Protocols

Weighing & Transfer (The High-Risk Zone)

Static electricity is the enemy of safety with dry organic powders.

  • Engineering Control: Place the balance inside the fume hood. If vibrations are an issue, use a marble balance table, but never weigh this on an open bench.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat.

    • Why? Static charge can cause "jumping" of the powder, creating an invisible aerosol cloud that settles on your cuffs.

  • Technique: Use the "tap-and-settle" method. Do not dump powder.

Solubilization
  • Add Solvent to Solid: Always add the liquid to the powder, not vice versa, to prevent puffing.

  • Vessel Selection: Use screw-cap vials with PTFE-lined septa. Avoid snap-caps which can aerosolize droplets upon opening.

Emergency & Disposal Logistics

Spill Response Workflow

Do not use paper towels for solid spills. This creates dust.

Spill_Response Spill Spill Detected Assess Assess State: Solid or Liquid? Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Cover Cover with Oil-Dampened Pad Solid->Cover Prevent Dust Scoop Scoop to Waste Cover->Scoop Clean Double Wash Area: 1. Soap/Water 2. Acetone Scoop->Clean Absorb Apply Vermiculite or Polypropylene Pads Liquid->Absorb Absorb->Clean Dispose Tag as: 'Halogenated Organic Waste' (Toxic) Clean->Dispose

Figure 2: Step-by-step spill containment workflow emphasizing dust suppression for solids.

Waste Disposal[1][9]
  • Classification: This is a Halogenated Organic .

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric). The amine group can form unstable N-nitro compounds or generate heat.

  • Labeling: Must explicitly state "Contains Pyridine Derivative" and "Allyl Compound."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Nitrile vs. Laminate data on Amine/Pyridine derivatives).

  • PubChem. (2025). Compound Summary: Pyridine Derivatives Safety Data. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Pyridine. Standard 1910.1000 Table Z-1.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.